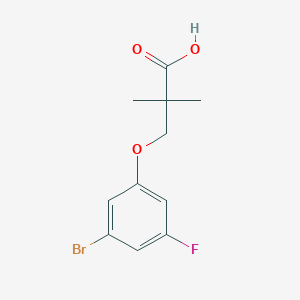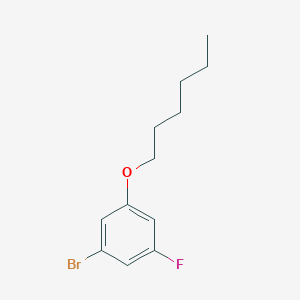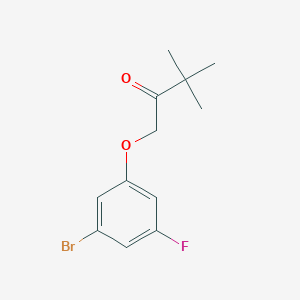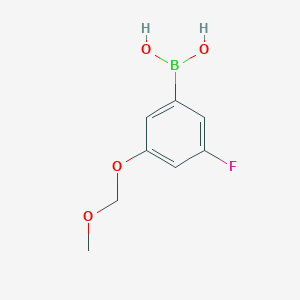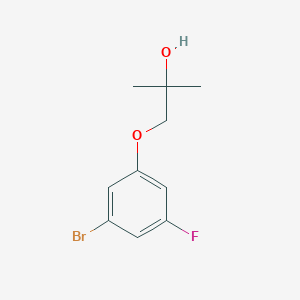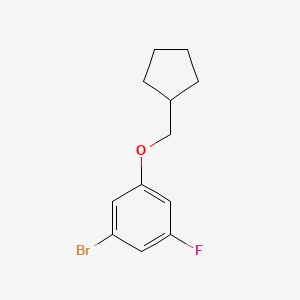
1-Bromo-3-(cyclopentylmethoxy)-5-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(cyclopentylmethoxy)-5-fluorobenzene is an organic compound that belongs to the class of substituted benzenes This compound features a bromine atom, a cyclopentylmethoxy group, and a fluorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(cyclopentylmethoxy)-5-fluorobenzene typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of 1-bromo-3-chloro-5-iodobenzene with cyclopentylmethoxyboronic acid in the presence of a palladium catalyst . This reaction is carried out under mild conditions and is known for its high efficiency and selectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(cyclopentylmethoxy)-5-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide or thiolates, typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenes, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Bromo-3-(cyclopentylmethoxy)-5-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and the development of bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(cyclopentylmethoxy)-5-fluorobenzene depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine and fluorine atoms, as well as the cyclopentylmethoxy group, can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
1-Bromo-3-(cyclopentylmethoxy)benzene: Lacks the fluorine atom, which can affect its reactivity and applications.
1-Bromo-3-(methoxy)-5-fluorobenzene: Contains a methoxy group instead of a cyclopentylmethoxy group, leading to differences in steric and electronic properties.
1-Bromo-3-(cyclopentylmethoxy)-4-fluorobenzene: The position of the fluorine atom is different, which can influence the compound’s chemical behavior.
Uniqueness: 1-Bromo-3-(cyclopentylmethoxy)-5-fluorobenzene is unique due to the specific combination of substituents on the benzene ring. The presence of both bromine and fluorine atoms, along with the cyclopentylmethoxy group, imparts distinct chemical properties that can be exploited in various applications.
Properties
IUPAC Name |
1-bromo-3-(cyclopentylmethoxy)-5-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFO/c13-10-5-11(14)7-12(6-10)15-8-9-3-1-2-4-9/h5-7,9H,1-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQTVBLUQUIWNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)COC2=CC(=CC(=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
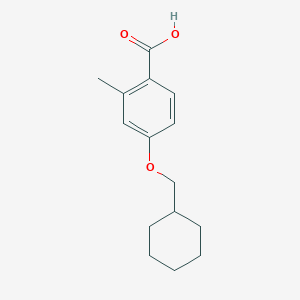
![2-Methyl-4-[(oxan-4-yl)methoxy]benzoic acid](/img/structure/B7935843.png)
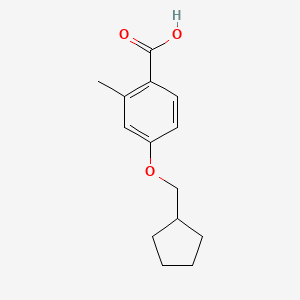
amine](/img/structure/B7935848.png)
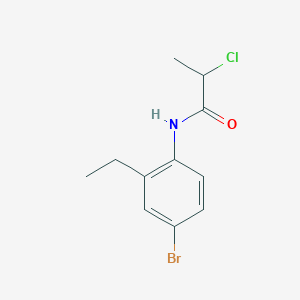
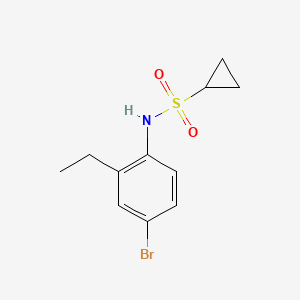
![N-[(4-Bromo-3-chlorophenyl)methyl]cyclopentanamine](/img/structure/B7935867.png)
![N-[(4-Bromo-3-chlorophenyl)methyl]cyclohexanamine](/img/structure/B7935871.png)
